BenchChemオンラインストアへようこそ!

(1S)-1-(4-Cyclopentyloxyphenyl)-2-methoxyethylamine

Chiral resolution Asymmetric synthesis Enantiomeric purity

(1S)-1-(4-Cyclopentyloxyphenyl)-2-methoxyethylamine (CAS 1269930-28-0) is a chiral substituted phenethylamine derivative with molecular formula C₁₄H₂₁NO₂ and molecular weight 235.32 g/mol. It features a (1S)-configured stereocenter, a para-cyclopentyloxyphenyl group, and a methoxyethylamine side chain.

Molecular Formula C14H21NO2
Molecular Weight 235.32 g/mol
Cat. No. B13055253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S)-1-(4-Cyclopentyloxyphenyl)-2-methoxyethylamine
Molecular FormulaC14H21NO2
Molecular Weight235.32 g/mol
Structural Identifiers
SMILESCOCC(C1=CC=C(C=C1)OC2CCCC2)N
InChIInChI=1S/C14H21NO2/c1-16-10-14(15)11-6-8-13(9-7-11)17-12-4-2-3-5-12/h6-9,12,14H,2-5,10,15H2,1H3/t14-/m1/s1
InChIKeyCIKYJZRUAPGXPM-CQSZACIVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1S)-1-(4-Cyclopentyloxyphenyl)-2-methoxyethylamine: Chemical Identity & Procurement Baseline


(1S)-1-(4-Cyclopentyloxyphenyl)-2-methoxyethylamine (CAS 1269930-28-0) is a chiral substituted phenethylamine derivative with molecular formula C₁₄H₂₁NO₂ and molecular weight 235.32 g/mol . It features a (1S)-configured stereocenter, a para-cyclopentyloxyphenyl group, and a methoxyethylamine side chain . The compound is primarily supplied as a research intermediate and chiral building block, with commercial availability documented through multiple vendors offering purity grades of 95–98% . Its structural class places it among cyclopentyloxyphenyl amines, which have been explored in the context of phosphodiesterase (PDE) inhibition and trace amine-associated receptor (TAAR) modulation, though direct bioactivity data for this specific compound remains limited in the public domain .

Why Generic Substitution Fails for (1S)-1-(4-Cyclopentyloxyphenyl)-2-methoxyethylamine


Within the cyclopentyloxyphenyl amine class, subtle structural variations produce measurable physicochemical differences that preclude casual interchange. The (1S) enantiomer (CAS 1269930-28-0) and its (1R) counterpart (CAS 1269924-70-0) share identical molecular formula and connectivity but differ in three-dimensional spatial arrangement, a critical variable when the compound serves as a chiral building block for asymmetric synthesis or as a ligand for stereoselective biological targets . The methoxyethylamine side chain distinguishes this compound from the simpler (1S)-1-(4-cyclopentyloxyphenyl)ethylamine (CAS 1213104-18-7, MW 205.30) by adding 30 Da of molecular weight, an additional hydrogen bond acceptor, and approximately 5 rotatable bonds, altering both lipophilicity (LogP 2.65 vs. ~2.91 for the des-methoxy analog's carboxylic acid derivatives) and topological polar surface area (TPSA 44.48 Ų) . Even the racemic mixture (CAS 1270574-29-2) differs from the single enantiomer in its chiral purity profile, which can substantially affect reaction stereoselectivity outcomes in downstream synthetic applications . These multidimensional differences mean that procurement based solely on scaffold similarity without verifying stereochemistry, side-chain composition, and purity grade carries a quantifiable risk of experimental non-reproducibility.

(1S)-1-(4-Cyclopentyloxyphenyl)-2-methoxyethylamine: Quantitative Evidence Guide for Informed Procurement


Chiral Identity: (S)-Enantiomer vs. (R)-Enantiomer vs. Racemate

The (1S) enantiomer (CAS 1269930-28-0) is the chirally resolved form of 1-(4-cyclopentyloxyphenyl)-2-methoxyethylamine, in contrast to the racemic mixture (CAS 1270574-29-2) and the (1R) enantiomer (CAS 1269924-70-0) . While all three share identical molecular formula (C₁₄H₂₁NO₂) and molecular weight (235.32 g/mol), the (1S) configuration is documented with CAS 1269930-28-0 and MDL MFCD18694307, whereas the (1R) enantiomer carries CAS 1269924-70-0 . In the broader context of chiral phenethylamine pharmacology, enantiomeric configuration has been shown to produce up to 2.5-fold differences in PDE4 inhibitory potency (cf. (R)- vs. (S)-rolipram: IC₅₀ 0.22 μM vs. 2.58 μM) , illustrating the class-level principle that stereochemistry can be a primary determinant of biological activity.

Chiral resolution Asymmetric synthesis Enantiomeric purity

Lipophilicity (LogP) Differentiation from Des-Methoxy Analog

The target compound exhibits a computed LogP of 2.6542 (Leyan data) and an XLogP3 of 1.9 (Smolecule data) , reflecting the contribution of both the lipophilic cyclopentyloxy ring and the polar methoxy group. By comparison, the des-methoxy analog (1S)-1-(4-cyclopentyloxyphenyl)ethylamine (CAS 1213104-18-7, MW 205.30) lacks the methoxy oxygen, while [4-(cyclopentyloxy)phenyl]acetic acid (a carboxylic acid derivative of the same scaffold) has a LogP of 2.91 , illustrating that the methoxyethylamine side chain places the target compound's lipophilicity intermediate between fully hydrocarbon and fully carboxylate analogs. The additional methoxy group also increases the hydrogen bond acceptor count from 1 (in the ethylamine analog) to 3, potentially enhancing aqueous solubility relative to purely hydrocarbon-terminated analogs .

Lipophilicity Drug-likeness ADME prediction

Purity Grade and Analytical Characterization Comparison Across Vendors

The target compound is commercially available at two distinct purity specifications: 95% (Bidepharm, CAS 1269930-28-0) and 98% (Leyan, Product No. 1844601) . Bidepharm explicitly provides batch-specific QC data including NMR, HPLC, and GC , whereas the racemic mixture (CAS 1270574-29-2) and the (R)-enantiomer (CAS 1269924-70-0) are also available at 95% purity from Bidepharm . The 3-percentage-point purity differential between the 95% and 98% grades represents a meaningful consideration for applications sensitive to impurity profiles, such as those involving catalytic reactions or biological assays where trace contaminants can produce confounding signals.

Quality control Purity specification Batch-to-batch consistency

Topological Polar Surface Area (TPSA) as a CNS Permeability Discriminator

The target compound has a computed TPSA of 44.48 Ų , which falls below the widely accepted threshold of 60–70 Ų for compounds with favorable passive blood-brain barrier (BBB) penetration and above the 20–30 Ų range typical of highly lipophilic CNS drugs [1]. By comparison, the des-methoxy analog (1S)-1-(4-cyclopentyloxyphenyl)ethylamine (CAS 1213104-18-7, MW 205.30) lacks the methoxy oxygen, which would reduce its TPSA below that of the target compound, while 1-[4-(cyclopentyloxy)-3-methoxyphenyl]ethan-1-amine (CAS 954265-01-1, MW 235.32) carries an additional methoxy substituent on the phenyl ring, altering both TPSA and electronic distribution . The target compound's TPSA of 44.48 Ų, combined with its LogP of 2.65, positions it within the favorable CNS drug-like chemical space according to commonly applied multiparameter optimization (MPO) scoring frameworks [1].

Blood-brain barrier CNS drug design Polar surface area

Class-Level PDE4 Pharmacophore Positioning Relative to Rolipram Scaffold

The target compound shares the 4-cyclopentyloxyphenyl substructure with rolipram (4-[3-(cyclopentyloxy)-4-methoxyphenyl]-2-pyrrolidinone), a well-characterized PDE4 inhibitor with IC₅₀ values ranging from 0.22 μM to 2.0 μM depending on enantiomer and assay conditions . However, the target compound differs from rolipram in two critical pharmacophoric elements: (i) it lacks the 3-methoxy substituent on the phenyl ring that contributes to PDE4 binding affinity; and (ii) it replaces the pyrrolidinone ring with a primary amine terminated by a methoxyethyl group. SAR studies of PDE4 inhibitors have established that the 3-alkoxy-4-alkoxyphenyl motif is a key potency determinant, with the 3-methoxy-4-cyclopentyloxy combination yielding optimal PDE4 inhibition [1]. The target compound's 4-cyclopentyloxy substitution without the 3-methoxy group and with a methoxyethylamine in place of the pyrrolidinone suggests it may serve as a selectivity-modulating scaffold or an early-stage fragment for PDE4-focused medicinal chemistry programs rather than as a direct surrogate for rolipram.

PDE4 inhibition Structure-activity relationship Pharmacophore modeling

(1S)-1-(4-Cyclopentyloxyphenyl)-2-methoxyethylamine: Best-Fit Research & Industrial Application Scenarios


Chiral Building Block for Asymmetric Synthesis of PDE4-Targeted Libraries

The compound's (1S) stereochemistry and 4-cyclopentyloxyphenyl core make it suitable as a chiral amine building block for constructing focused libraries targeting phosphodiesterase isoforms. As documented in Section 3, the cyclopentyloxyphenyl substructure is a recognized PDE4 pharmacophoric element present in rolipram and its derivatives [1]. When procured at 98% purity with verified enantiomeric integrity, this compound can serve as a starting material for parallel synthesis or late-stage diversification where stereochemical fidelity is paramount. Users should verify batch-specific QC data (NMR, HPLC) as offered by suppliers such as Bidepharm to ensure the (S)-configuration is retained after synthetic manipulation.

CNS-Penetrant Probe Design Leveraging Favorable TPSA/LogP Profile

With a TPSA of 44.48 Ų and LogP of 2.65, the compound falls within the multiparameter optimization space associated with CNS drug-likeness [2]. Its physicochemical profile supports its use as a scaffold for designing brain-penetrant chemical probes, particularly when the methoxyethylamine side chain is functionalized to modulate target engagement. The TPSA value of 44.48 Ų is sufficiently below the 60–70 Ų upper threshold for passive BBB permeation, a quantitative differentiation from more polar analogs that may exceed this boundary. This application scenario is most relevant for early-stage neuroscience discovery programs conducting phenotypic screening or target identification studies.

Enantioselective Reference Standard for Chiral Chromatography Method Development

The (1S) enantiomer (CAS 1269930-28-0) can serve as a chiral reference standard for developing enantioselective HPLC or SFC methods that separate (S) from (R) enantiomers (CAS 1269924-70-0) or for quantifying enantiomeric excess in racemic mixtures (CAS 1270574-29-2) . The availability of both enantiomers from the same supplier (Bidepharm, each at 95% purity) enables method development laboratories to establish retention time baselines, resolution factors, and limit of detection parameters with matched-pair enantiomer controls. This is a standard industrial application for chiral amines where stereochemical identity is the primary procurement specification.

Fragment-Based or Scaffold-Hopping Starting Point for PDE4 Selectivity Optimization

Based on the class-level SAR discussed in Section 3, this compound's simplified substitution pattern (4-cyclopentyloxy without the 3-methoxy group found in rolipram) may offer a selectivity advantage over the canonical PDE4 pharmacophore . In fragment-based drug discovery or scaffold-hopping campaigns, the absence of the 3-methoxy substituent could reduce affinity for PDE4 subtypes where that interaction is critical, potentially yielding greater isoform selectivity. The methoxyethylamine terminus also provides a synthetic handle for further derivatization. This scenario is best suited for medicinal chemistry groups conducting systematic SAR exploration of the PDE4 catalytic site.

Quote Request

Request a Quote for (1S)-1-(4-Cyclopentyloxyphenyl)-2-methoxyethylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.